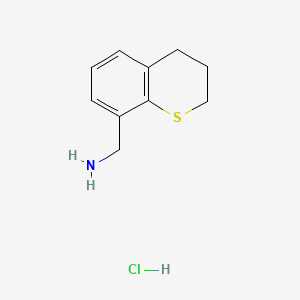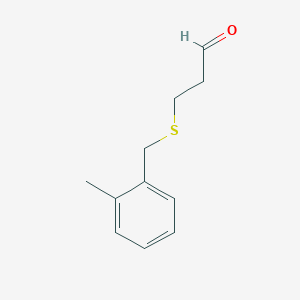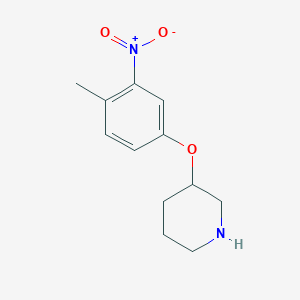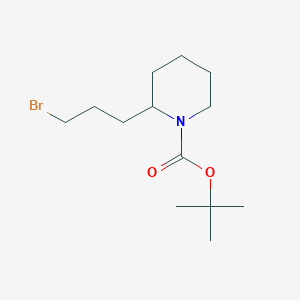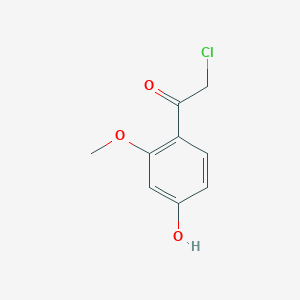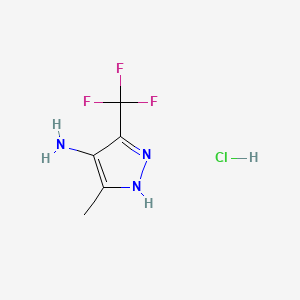
4-Chloro-2-ethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 4th position and an ethyl group at the 2nd position of the benzothiazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with an appropriate chloroacetyl chloride derivative under basic conditions. The reaction typically proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
4-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound inhibits the activity of enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. In cancer research, it may inhibit the activity of tyrosine kinases, leading to the suppression of tumor cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzothiazole: Lacks the chlorine atom at the 4th position, resulting in different chemical reactivity and biological activity.
4-Chlorobenzothiazole: Lacks the ethyl group at the 2nd position, leading to variations in its chemical properties and applications.
2-Methyl-4-chlorobenzothiazole: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-2-ethyl-1,3-benzothiazole is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and biological activities. This combination makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H8ClNS |
|---|---|
Molecular Weight |
197.69 g/mol |
IUPAC Name |
4-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2H2,1H3 |
InChI Key |
FSMGJULVKPKREX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
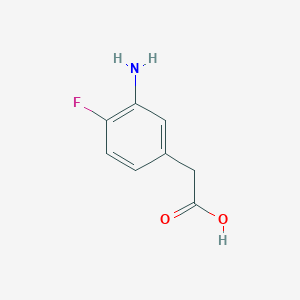
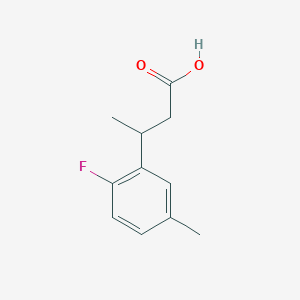
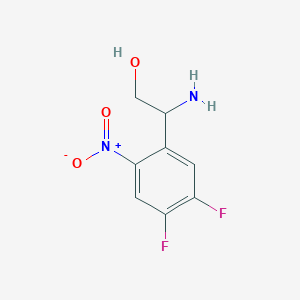
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
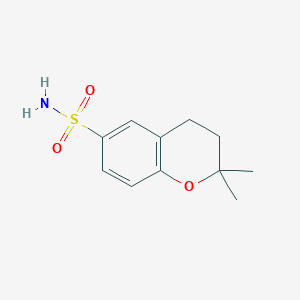
![N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B13557802.png)
